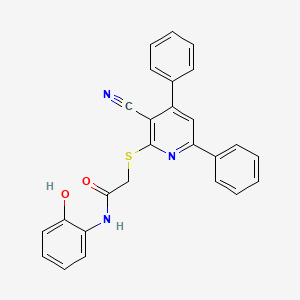
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide is a useful research compound. Its molecular formula is C26H19N3O2S and its molecular weight is 437.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biologische Aktivität
2-((3-Cyano-4,6-diphenylpyridin-2-yl)thio)-N-(2-hydroxyphenyl)acetamide is a complex organic compound with notable biological activities. Its structure, which includes a pyridine ring substituted with cyano and diphenyl groups, a thioether linkage, and an acetamide moiety, suggests potential interactions with various biological targets. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
- Molecular Formula : C27H21N3OS
- Molecular Weight : 435.5 g/mol
- IUPAC Name : 2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide
The unique structural features of this compound allow it to participate in various chemical reactions and exhibit interesting biological activities.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may bind to active sites on enzymes, inhibiting their activity.
- Receptor Modulation : It might interact with cellular receptors to modulate signaling pathways.
- DNA/RNA Interaction : The compound could intercalate into nucleic acids, affecting their function.
Antimicrobial and Insecticidal Properties
Recent studies have highlighted the insecticidal activity of similar compounds derived from the pyridine-thioacetamide framework. For instance, derivatives have shown significant activity against the cowpea aphid (Aphis craccivora), with LC50 values indicating strong potential as insecticides:
| Compound | LC50 (ppm) after 24h | LC50 (ppm) after 48h |
|---|---|---|
| Compound 1 | 0.192 | 0.041 |
| Compound 2 | 0.112 | 0.014 |
These findings suggest that derivatives of this compound may also exhibit similar or enhanced insecticidal properties due to structural similarities.
Antioxidant Activity
Research indicates that compounds with similar structural motifs possess antioxidant properties, which are crucial for protecting cells from oxidative stress. The presence of hydroxyl groups in the structure could enhance radical scavenging activity.
Case Studies
- Insecticidal Efficacy : A study conducted on various derivatives demonstrated that certain compounds exhibited up to four times the insecticidal efficacy compared to traditional insecticides like acetamiprid. This underscores the potential application of these compounds in pest control strategies.
- Pharmacological Screening : In vitro assays have shown that modifications in the acetamide moiety can lead to significant changes in biological activity, including anti-inflammatory and antimicrobial effects.
Eigenschaften
Molekularformel |
C26H19N3O2S |
|---|---|
Molekulargewicht |
437.5 g/mol |
IUPAC-Name |
2-(3-cyano-4,6-diphenylpyridin-2-yl)sulfanyl-N-(2-hydroxyphenyl)acetamide |
InChI |
InChI=1S/C26H19N3O2S/c27-16-21-20(18-9-3-1-4-10-18)15-23(19-11-5-2-6-12-19)29-26(21)32-17-25(31)28-22-13-7-8-14-24(22)30/h1-15,30H,17H2,(H,28,31) |
InChI-Schlüssel |
YCFCNJOAWORSMM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC(=NC(=C2C#N)SCC(=O)NC3=CC=CC=C3O)C4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















